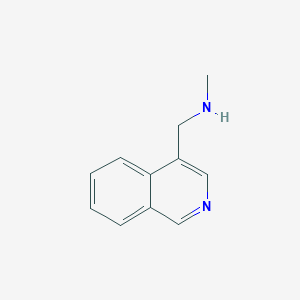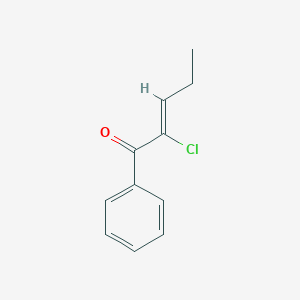
N-methyl-(isoquinolin-4-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-methyl-(isoquinolin-4-ylmethyl)amine" is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. For instance, 4-aminoquinoline derivatives have shown promise as anticancer agents, with some compounds demonstrating significant cytotoxic effects on human breast tumor cell lines . Additionally, 4-aminoquinoline antimalarials, such as N-tert-butyl isoquine, have been developed
Aplicaciones Científicas De Investigación
1. Pharmacological and Physiological Studies
Research on isoquinoline derivatives, including those structurally similar to N-methyl-(isoquinolin-4-ylmethyl)amine, has shown significant pharmacological and physiological activities. A study by Fassett and Hjort (1938) investigated the effects of various isoquinolines on blood pressure, pulse rate, respiration, and smooth muscle. They found that the pressor activity in these compounds is associated with secondary amines and influenced by the placement of hydroxy groups. The study also observed respiratory stimulation and effects on smooth muscle through the autonomic nervous system in N-methyl derivatives of isoquinolines (Fassett & Hjort, 1938).
2. Synthesis of Heterocyclic Compounds
Isoquinoline derivatives have been used in the synthesis of various heterocyclic compounds. For instance, Justyna et al. (2017) explored the flash vacuum thermolysis reactions of compounds structurally similar to N-methyl-(isoquinolin-4-ylmethyl)amine. They observed the formation of imidazoazines, a class of compounds with potential applications in organic and medicinal chemistry (Justyna et al., 2017).
3. Neurotoxicity and Parkinson's Disease Research
Isoquinoline derivatives have been studied in the context of Parkinson's disease. McNaught et al. (1998) investigated isoquinoline derivatives as potential endogenous neurotoxins, exploring their role in the etiology of Parkinson's disease. Their study highlighted the capacity of these compounds to cross the blood-brain barrier and affect neuronal cell death (McNaught et al., 1998).
4. Luminescent Properties and Photo-Induced Electron Transfer
Gan et al. (2003) studied the luminescent properties of naphthalimides with isoquinoline substituents, demonstrating their potential use in the development of novel photoluminescent materials. The study highlighted the photo-induced electron transfer properties of these compounds, suggesting their application in photochemical research (Gan et al., 2003).
5. Antidepressant Activity
Isoquinoline derivatives have also been evaluated for their antidepressant activity. Dhir et al. (2011) explored the antidepressant effects of a compound structurally related to N-methyl-(isoquinolin-4-ylmethyl)amine. Their study showed significant effects on neurotransmitter levels in the brain, suggesting the potential of isoquinoline derivatives in treating depression (Dhir et al., 2011).
6. Synthesis of Isoquinolinones
Research by Sanna and Savelli (1984) focused on the synthesis of isoquinolinones, which are structurally related to N-methyl-(isoquinolin-4-ylmethyl)amine. These compounds have shown potential depressant and anti-inflammatory activity, highlighting the diverse applications of isoquinoline derivatives in medicinal chemistry (Sanna & Savelli, 1984).
7. Catalysis and Chemical Synthesis
Tobisu et al. (2012) explored the amination of N-heteroaryl methyl ethers via the cleavage of carbon–oxygen bonds, utilizing isoquinoline derivatives in their study. This research contributes to the field of catalysis, offering new methods for chemical synthesis involving isoquinolines (Tobisu et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
1-isoquinolin-4-yl-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,7-8,12H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISGLKXJHQKIFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-(isoquinolin-4-ylmethyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)
![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)



![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)




![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)